5-Tert-butyl-2-chloropyridine-3-carbonitrile
Description
5-Tert-butyl-2-chloropyridine-3-carbonitrile (CAS: 2090976-29-5) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 2, a nitrile group at position 3, and a bulky tert-butyl group at position 3. This unique substitution pattern contributes to its physicochemical properties, such as steric hindrance and electronic effects, which are critical in applications like pharmaceutical intermediates or agrochemical synthesis.
Properties
IUPAC Name |
5-tert-butyl-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)8-4-7(5-12)9(11)13-6-8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMJCPUYDCCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-chloropyridine-3-carbonitrile typically involves the chlorination of 5-tert-butylpyridine-3-carbonitrile. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are utilized.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of aminopyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Tert-butyl-2-chloropyridine-3-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceutical intermediates.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological receptors in medicinal chemistry . The presence of the nitrile and chlorine groups allows for versatile reactivity, enabling the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Steric Effects: The tert-butyl substituent in the target compound increases its molecular weight by ~56 g/mol compared to the unsubstituted 2-chloropyridine-3-carbonitrile. The phenyl-substituted analog (C₁₂H₇ClN₂) has a higher molecular weight (214.65 g/mol) but lacks the electron-donating effects of the tert-butyl group.
Electronic Effects: The tert-butyl group is a strong electron-donor via inductive effects, which may stabilize the pyridine ring’s electron-deficient nature. In contrast, the phenyl group in C₁₂H₇ClN₂ introduces resonance effects, altering charge distribution. The methyl group in C₇H₅ClN₂ provides weaker electron-donating effects compared to tert-butyl, leading to differences in reaction kinetics.
Solubility and Lipophilicity :
Biological Activity
5-Tert-butyl-2-chloropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₂ClN
- Molecular Weight : 171.65 g/mol
- CAS Number : 17804552
The presence of the tert-butyl group, chlorine atom, and cyano group contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties through mechanisms that induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to reduced disease progression.
- Modulation of Signaling Pathways : It may affect signaling pathways relevant to inflammation and cancer cell proliferation.
- Interaction with Cellular Targets : The compound's structural features allow it to interact with cellular receptors or enzymes, influencing their activity.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Spoorthy et al. (2021) demonstrated that related compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential of this compound in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research by Abu‐Hashem et al. (2020) highlighted the synthesis of derivatives that exhibited notable inhibition of COX-1 and COX-2 enzymes, supporting the anti-inflammatory potential of compounds related to this compound.
Case Study 3: Anticancer Activity
Vellaiswamy and Ramaswamy (2017) explored the anticancer properties of Co(II) complexes involving derivatives of this compound. Their findings suggested that these derivatives could effectively induce apoptosis in cancer cells, warranting further investigation into their therapeutic applications.
Future Directions
The ongoing research into this compound suggests several promising avenues for future studies:
- Optimization of Derivatives : Investigating structural modifications to enhance potency and selectivity for specific targets.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Combination Therapies : Exploring synergistic effects with other drugs to improve treatment outcomes in infectious diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
